molecular formula C7H9NO3S2 B1619261 3-Rhodanineacetic acid, ethyl ester CAS No. 23176-01-4

3-Rhodanineacetic acid, ethyl ester

Cat. No.: B1619261
CAS No.: 23176-01-4
M. Wt: 219.3 g/mol
InChI Key: QDRLGCJQLOXVLY-UHFFFAOYSA-N
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Description

3-Rhodanineacetic acid, ethyl ester: is an organic compound that belongs to the class of rhodanine derivatives. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound is characterized by the presence of a rhodanine ring attached to an acetic acid moiety, which is further esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Rhodanineacetic acid, ethyl ester typically involves the following steps:

    Formation of Rhodanine-3-acetic acid: This can be achieved by reacting carbon disulfide with sodium chloroacetate and glycine. The reaction proceeds under basic conditions, typically using sodium hydroxide as the base.

    Esterification: The resulting Rhodanine-3-acetic acid is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Rhodanineacetic acid, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield Rhodanine-3-acetic acid and ethanol. This reaction is typically carried out under acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Substitution: The rhodanine ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Substitution: Substitution reactions can be facilitated by using reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Hydrolysis: Rhodanine-3-acetic acid and ethanol.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

    Substitution: Substituted rhodanine derivatives with different functional groups.

Scientific Research Applications

3-Rhodanineacetic acid, ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Rhodanineacetic acid, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The rhodanine ring is known to interact with metal ions, which can lead to the inhibition of metalloproteins and enzymes that require metal cofactors for their activity.

Comparison with Similar Compounds

3-Rhodanineacetic acid, ethyl ester can be compared with other rhodanine derivatives such as:

    Rhodanine-3-acetic acid: The non-esterified form of the compound.

    Rhodanine-3-propionic acid: A similar compound with a propionic acid moiety instead of acetic acid.

    Rhodanine-3-butyric acid: A derivative with a butyric acid moiety.

The uniqueness of this compound lies in its esterified form, which can influence its solubility, reactivity, and biological activity compared to its non-esterified counterparts.

Properties

IUPAC Name

ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-2-11-6(10)3-8-5(9)4-13-7(8)12/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRLGCJQLOXVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177753
Record name 3-Rhodanineacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23176-01-4
Record name 3-Rhodanineacetic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023176014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97097
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Rhodanineacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Separately, glycine ethyl ester hydrochloride (140 mg, 1 mmol) and bis(carboxymethyl) trithiocarbonate (224 mg, 1 mmol) were dissolved in 2-propanol (6 mL), triethylamine (0.6 mL) was added thereto, and the mixture was heated to reflux for 1 hour while stirring. After the reaction was completed the solvent was removed by evaporation under reduced pressure, and the residue was subjected to silica gel column chromatography using ethyl acetate/hexane (1/1 (volume ratio)) as an eluent, to give ethyl-2-(4-oxo-2-thioxothiazolidin-3-yl)acetate in a yield of 177 mg (yield 80.8%).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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